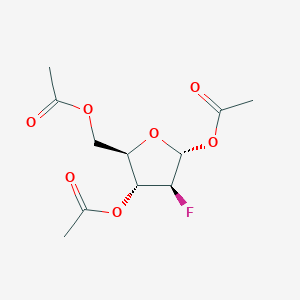
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions, a fluorine atom at the 2 position, and a deoxy modification on the arabinofuranose sugar
Preparation Methods
The synthesis of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose typically involves several key steps:
Starting Materials: The synthesis begins with 2-fluoro-6-benzyloxypurine and 1,3,5-tri-O-acetyl-2-deoxyribose as raw materials.
Fusion Reaction: An acid-catalyzed fusion reaction is performed to combine these starting materials.
Methanol Ammonia Treatment: The product of the fusion reaction is treated with methanol ammonia at 80°C.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation using palladium to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine atom and acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer drugs due to its ability to mimic natural nucleosides and interfere with viral replication and cancer cell proliferation.
Biochemical Research: This compound is used as a tool to study nucleoside metabolism and enzyme interactions.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose can be compared with other nucleoside analogs such as:
2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose: Similar in structure but with different stereochemistry.
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose: Lacks the fluorine atom and has different biological properties.
2F-Peracetyl-Fucose: Another fluorinated sugar analog with distinct applications and properties.
The uniqueness of this compound lies in its specific modifications that confer unique biochemical properties, making it a valuable compound in research and drug development.
Biological Activity
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a modified sugar compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This compound serves as a precursor for various nucleoside analogs, which are crucial in antiviral and anticancer therapies. The incorporation of a fluorine atom into the sugar moiety enhances the stability and bioactivity of nucleosides derived from it.
- Molecular Formula : C11H15FO7
- CAS Number : 444586-86-1
- Molecular Weight : 276.24 g/mol
Synthesis
The synthesis of this compound can be achieved through various methods, including the use of "click" chemistry techniques. This method allows for efficient coupling reactions that are essential for creating complex nucleoside structures.
Antiviral Properties
This compound has been studied for its antiviral properties, particularly as a building block for nucleoside analogs that target viral replication mechanisms. For example:
- Nucleoside Analog Development : It is utilized in synthesizing compounds like 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, which has shown cytotoxic effects against certain cancer cell lines by inhibiting DNA synthesis while leaving RNA and protein synthesis unaffected .
Cytotoxicity Studies
Research indicates that derivatives of this compound exhibit significant cytotoxicity:
- Cell Line Testing : In studies involving T-cell lines and other cancer cell lines (e.g., L1210), these compounds demonstrated a capacity to inhibit cell proliferation by interfering with DNA synthesis .
Case Study 1: Synthesis and Biological Evaluation
In a study published in PubMed, researchers synthesized 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine from this compound. The compound was evaluated for its stability against purine nucleoside phosphorylase cleavage and showed promising cytotoxic effects in vitro .
Case Study 2: Antisense Oligonucleotide Applications
Another research effort highlighted the use of modified nucleosides derived from this compound in antisense oligonucleotide therapies. These modifications enhance binding affinity to RNA targets while improving resistance to nuclease degradation .
Data Table: Biological Activity Overview
| Activity Type | Compound | Effect | Cell Line Tested |
|---|---|---|---|
| Antiviral | 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine | Cytotoxic; inhibits DNA synthesis | L1210 |
| Antisense Therapy | Modified nucleosides from 1,3,5-Tri-O-acetyl... | Enhanced RNA binding; nuclease resistance | Various RNA targets |
Properties
Molecular Formula |
C11H15FO7 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
InChI Key |
RUHDSMRRCLJPJM-YTWAJWBKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















